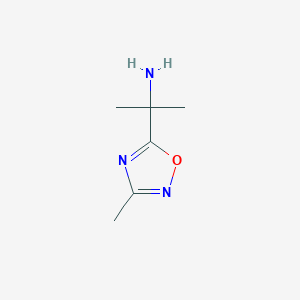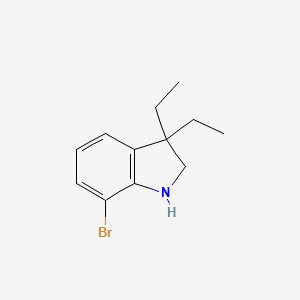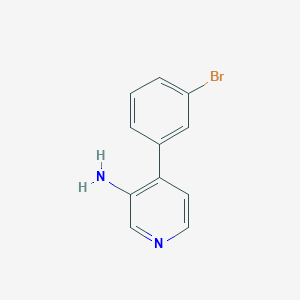
7-Chloro-5-methylisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-methylisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₁H₇ClN₂. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 5th position, and a nitrile group at the 1st position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-chloro-5-methylisoquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methylisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: 7-Chloro-5-methylisoquinoline-1-amine.
Oxidation: 7-Chloro-5-methylisoquinoline-1-carboxylic acid.
Scientific Research Applications
7-Chloro-5-methylisoquinoline-1-carbonitrile is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methylisoquinoline-1-carbonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloroisoquinoline
- 5-Methylisoquinoline
- 1-Cyanoisoquinoline
Uniqueness
7-Chloro-5-methylisoquinoline-1-carbonitrile is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both a chlorine atom and a nitrile group makes it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C11H7ClN2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
7-chloro-5-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c1-7-4-8(12)5-10-9(7)2-3-14-11(10)6-13/h2-5H,1H3 |
InChI Key |
MZQYHVTTZISKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN=C2C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine](/img/structure/B15260198.png)
![2-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B15260204.png)
![4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B15260205.png)


![2-[(2-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B15260215.png)
![2-{Spiro[2.5]octan-6-yl}aniline](/img/structure/B15260220.png)


![N,N-Dimethyl-2-{[(5-methylthiophen-2-yl)methyl]amino}acetamide](/img/structure/B15260252.png)
